![molecular formula C10H13ClN4O B2369681 2-[4-(Chloracetyl)piperazin-1-yl]pyrimidin CAS No. 425634-97-5](/img/structure/B2369681.png)

2-[4-(Chloracetyl)piperazin-1-yl]pyrimidin

Übersicht

Beschreibung

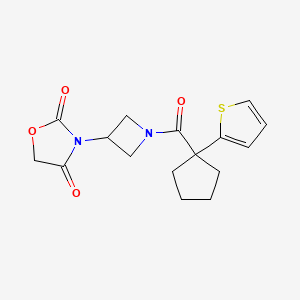

“2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular formula C10H13ClN4O and a molecular weight of 240.69 . It’s used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and their chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of “2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” consists of a pyrimidine ring attached to a piperazine ring via a chloroacetyl group .Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” are not detailed in the search results, related compounds have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities .Physical And Chemical Properties Analysis

“2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine” has a molecular weight of 240.69 and a molecular formula of C10H13ClN4O . Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher verwenden es, um Peptide zu modifizieren, indem sie die Verbindung an Carboxylgruppen anbringen, was ihre Analyse und Charakterisierung unterstützt .

- Anwendung: Durch die Markierung von Phosphopeptiden mit 2-[4-(Chloracetyl)piperazin-1-yl]pyrimidin verbessern Wissenschaftler deren Nachweis und Quantifizierung .

- Anwendung: Neue Hybride, die this compound enthalten, zielen auf die DNA-Gyrase ab, wodurch möglicherweise quinolonresistente Bakterienstämme überwunden werden .

- Anwendung: Durch die Verhinderung der Biofilmbildung können diese Verbindungen neben ihren antibakteriellen Wirkungen zusätzliche Vorteile bieten .

- Anwendung: Forscher untersuchen mit dieser Verbindung Proteininteraktionen, Modifikationen und Funktionen .

Derivatisierungsreagenz für Carboxylgruppen an Peptiden

Spektrophotometrische Analyse von Phosphopeptiden

Antibakterielle Forschung und Chinolonresistenz

Anti-Pathogenität und Biofilmprävention

Proteomforschung

Synthese neuer Verbindungen

Wirkmechanismus

Target of Action

The primary target of 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), with an IC50 of 7.53 μM , indicating that it is a selective AChE inhibitor . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .

Biochemical Pathways

By inhibiting AChE, 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine increases the level of ACh in the brain . This leads to enhanced cognition functions, as ACh plays an important role in learning and memory . .

Result of Action

The inhibition of AChE by 2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine results in increased levels of ACh in the brain . This can lead to improved cognitive function, potentially alleviating symptoms of diseases like AD . .

Eigenschaften

IUPAC Name |

2-chloro-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c11-8-9(16)14-4-6-15(7-5-14)10-12-2-1-3-13-10/h1-3H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSZOMQTJFDQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425634-97-5 | |

| Record name | 2-chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2369599.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2369605.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2369606.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2369608.png)

![N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369609.png)

![5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2369613.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2369616.png)

![5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2369619.png)